molecular formula C10H9BrO B2574029 2-(4-Bromophenyl)cyclobutan-1-one CAS No. 1261038-30-5

2-(4-Bromophenyl)cyclobutan-1-one

Cat. No.: B2574029
CAS No.: 1261038-30-5
M. Wt: 225.085
InChI Key: FHPRAWFRDFMTIP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclobutan-1-one is an organic compound belonging to the family of cyclobutanone derivativesThis compound has a molecular formula of C10H9BrO and a molecular weight of 225.085. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclobutanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)cyclobutan-1-one typically involves the bromination of phenylcyclobutanone. One common method is the bromination of phenylcyclobutanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylcyclobutanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-(4-Bromophenyl)cyclobutan-1-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The bromine atom and the cyclobutanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

    2-(4-Chlorophenyl)cyclobutan-1-one: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)cyclobutan-1-one: Similar structure with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)cyclobutan-1-one: Similar structure with a methyl group instead of bromine.

Comparison: 2-(4-Bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilicity and can influence its interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(4-bromophenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRAWFRDFMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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